dodec-7-ynyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16504-87-3 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
dodec-7-ynyl acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5,8-13H2,1-2H3 |
InChI Key |
MOQHPDPEMFZABV-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCOC(=O)C |
Canonical SMILES |
CCCCC#CCCCCCCOC(=O)C |
Other CAS No. |
16504-87-3 |
Synonyms |
7-Dodecyn-1-ol acetate |
Origin of Product |
United States |
Elucidation of Biological Activity and Chemosensory Mechanisms of Dodec 7 Ynyl Acetate Analogues
Behavioral Responses Elicited by Unsaturated Dodecenyl and Dodecynyl Acetates
The behavioral repertoire of many lepidopteran species is profoundly influenced by specific acetate (B1210297) esters. These compounds, often acting in precise ratios, can elicit a cascade of behaviors in male moths, from initial activation and upwind flight to close-range courtship and mating attempts.
Attraction and Mating Disruption in Lepidopteran Systems
(Z)-7-dodecenyl acetate is a well-documented sex pheromone component for a variety of moth species, including the cabbage looper (Trichoplusia ni) and the turnip moth (Agrotis segetum). nih.govcore.ac.uk In the cabbage looper, a blend of (Z)-7-dodecenyl acetate and a minor component, dodecyl acetate, is crucial for eliciting the full range of male mating behaviors. core.ac.uk Studies have shown that while (Z)-7-dodecenyl acetate alone can initiate upwind flight, the presence of dodecyl acetate is necessary to sustain the flight towards the pheromone source. core.ac.uk
This potent attractive property is harnessed in mating disruption strategies for pest control. By permeating the atmosphere with synthetic pheromones, the ability of male moths to locate calling females is severely hampered. basf.com Both complete pheromone blends and the major component alone, such as (Z)-7-dodecenyl acetate for the red clover casebearer (Coleophora deauratella), have proven effective in reducing male moth capture in pheromone-baited traps, indicating a high potential for mating disruption. nih.gov The mechanism of disruption can involve several processes, including camouflage of the female's pheromone plume, adaptation of the male's sensory system, and false trail following.
The geometry of the double bond is critical for biological activity. For instance, the trans isomer of dodec-7-enyl acetate is the sex pheromone of the false codling moth, whereas the cis (Z) isomer is the primary component for the cabbage looper moth, highlighting the high specificity of the involved receptor systems. journals.co.za
Comparative Efficacy and Specificity Across Target Organisms
The efficacy and specificity of dodecenyl and dodecynyl acetate analogues are highly dependent on the target species. In the soybean looper (Chrysodeixis includens), lures containing (Z)-7-dodecenyl acetate as the major component are effective in trapping male moths. lsu.edu However, the inclusion of other minor components, such as (Z)-7-dodecenyl propionate (B1217596) and (Z)-7-dodecenyl butyrate, can influence the capture rates of both the target species and non-target species. lsu.edu
For the European grapevine moth (Lobesia botrana), the primary pheromone component is (E,Z)-7,9-dodecadienyl acetate. researchgate.net However, the addition of other unsaturated acetates, like (E)-9-dodecenyl acetate and 11-dodecenyl acetate, can enhance the male's flight behavior towards the pheromone source. researchgate.net In contrast, for the European spruce budmoth (Epinotia tedella), (Z,Z)-7,9-dodecadienyl acetate alone is a highly attractive pheromone, and the addition of the corresponding alcohol or other isomers can inhibit the response. nih.gov
While the primary focus of research on these compounds has been on Lepidoptera, the initial prompt's mention of elephants is not substantiated by available scientific literature. The chemosensory world of mammals, particularly regarding social and reproductive cues, involves a different class of chemical signals and receptor systems. The specificity of these lepidopteran pheromones is a testament to the evolutionary pressures that have shaped these intricate communication systems, minimizing cross-attraction between different species.
Olfactory Receptor Neuron (ORN) Activation and Electrophysiological Studies
The behavioral responses to pheromones are initiated by the activation of specialized olfactory receptor neurons (ORNs) housed in sensory hairs (sensilla) on the antennae of the insect. Electrophysiological techniques, such as electroantennography (EAG) and single sensillum recording (SSR), have been instrumental in characterizing the responses of these neurons to dodec-7-ynyl acetate analogues.
Electroantennogram (EAG) Responses to this compound Analogues
In the red clover casebearer, pre-exposure to either the complete pheromone blend or (Z)-7-dodecenyl acetate alone led to antennal adaptation, as measured by EAG. This adaptation resulted in a higher response threshold, where pre-exposed antennae responded more strongly to higher pheromone dosages. nih.gov This phenomenon is a likely contributor to the effectiveness of mating disruption.
| Compound | Species | EAG Response Highlights |
| (Z)-7-Dodecenyl acetate | Agrotis segetum | Significant response, though lower than (Z)-5-decenyl acetate. nih.gov |
| (Z)-7-Dodecenyl acetate | Trichoplusia ni | Peak response at 100 µg for both sexes. nih.govpherobase.com |
| (Z)-7-Dodecenyl acetate | Coleophora deauratella | Pre-exposure leads to adaptation and a shift in response threshold. nih.gov |
| (Z,Z)-7,9-Dodecadienyl acetate | Epinotia tedella | Activates a specialized type of male receptor cell. nih.gov |
Single Sensillum Recording (SSR) for Characterizing ORN Specificity
SSR allows for the recording of action potentials from individual ORNs, providing a much finer resolution of their tuning and specificity. In Agrotis segetum, single-cell recordings have identified distinct ORNs that are highly sensitive to (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, (Z)-8-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. nih.gov This indicates the presence of a "labeled line" system, where specific neurons are tuned to detect individual components of the pheromone blend.
Studies on the Oriental fruit moth, Grapholita molesta, have shown that fluorinated analogues of its pheromone components can elicit similar EAG responses to the natural compounds. annualreviews.org However, SSR can reveal more subtle differences in neuronal firing patterns that may underlie behavioral differences. In some cases, parapheromones can cause sustained neuronal firing, which may disrupt the temporal coding of the pheromone signal and lead to a cessation of upwind flight. pnas.org
In the moth Polia pisi, four types of pheromone receptor cells have been identified through SSR. Two respond to the species' own pheromone components, while the other two are tuned to (Z)-11-hexadecenyl acetate and (Z)-7-dodecenyl acetate, which act as behavioral inhibitors for this species. oup.com This demonstrates that the olfactory system is not only tuned to recognize attractants but also to detect and process inhibitory signals from other species.
Molecular Basis of Pheromone Perception
The perception of pheromones like this compound and its analogues at the molecular level is a multi-step process. Odorant molecules enter the sensillum lymph through pores in the sensillar wall. Here, they are thought to be bound by pheromone-binding proteins (PBPs), which solubilize the hydrophobic pheromone molecules and transport them to the olfactory receptors (ORs) located on the dendritic membrane of the ORNs.
The interaction between the pheromone molecule and its specific OR triggers a conformational change in the receptor, leading to the opening of an ion channel and the generation of a receptor potential. If this potential reaches the neuron's threshold, it fires an action potential, which is then transmitted to the antennal lobe of the brain for further processing.
In the moth Agrotis ipsilon, the sensitivity of ORNs to (Z)-7-dodecenyl acetate is modulated by the nutritional state of the insect, which in turn affects the expression of a specific pheromone-binding protein (PBP2) and an olfactory receptor (OR3). researchgate.net This highlights a direct link between the physiological state of the insect and the molecular machinery of pheromone perception.
While specific ORs for this compound have not been explicitly identified, the high degree of specificity observed in behavioral and electrophysiological studies strongly suggests the existence of finely tuned receptors. The replacement of a double bond with a triple bond, as in this compound, would alter the molecule's shape and electronic properties, likely requiring a receptor with a complementary binding pocket to elicit a strong response. The study of such structure-activity relationships at the molecular level is a key area of ongoing research in chemical ecology.
Pheromone Binding Protein (PBP) Interactions with Unsaturated Acetates
The first critical step in olfactory perception occurs in the aqueous lymph of the antennal sensilla. Hydrophobic pheromone molecules are solubilized and transported through this environment by Pheromone Binding Proteins (PBPs). T patrinum.chfrontiersin.orghese small, soluble proteins are not merely passive carriers; they are believed to act as the first layer of signal filtering, showing specific binding affinities for certain pheromone components.
plos.orgPBPs encapsulate the pheromone in a hydrophobic internal pocket, protecting it from degradation by enzymes also present in the lymph. T frontiersin.orgresearchgate.nethe binding is often highly specific. For instance, studies on various moth species have demonstrated that different PBPs can selectively bind to acetates, alcohols, or aldehydes, even discriminating between molecules with slight variations in chain length or double bond position.
mdpi.comResearch on the moth Athetis lepigone demonstrated that one of its pheromone-binding proteins, AlepPBP2, has a high binding affinity for the analogue (Z)-7-dodecenyl acetate, with an inhibition constant (Ki) of 1.11 µM. T cambridge.orghis indicates a strong and specific interaction. Similarly, in the black cutworm moth (Agrotis ipsilon), (Z)-7-dodecenyl acetate is a key component of its three-part pheromone blend, highlighting the importance of specific PBPs in its detection. H researchgate.netowever, not all PBPs bind all pheromones; in Spodoptera frugiperda, the protein SfruOBP31 does not bind to (Z)-7-dodecenyl acetate, showcasing the selectivity of these proteins.
mdpi.comThe release of the pheromone at the receptor neuron's dendritic membrane is thought to be triggered by a pH-dependent conformational change in the PBP, though this mechanism is still under investigation.
plos.orgTable 1: Binding Affinities of Various Unsaturated Acetates to Insect Pheromone Binding Proteins (PBPs)
| PBP | Insect Species | Ligand (Unsaturated Acetate) | Binding Affinity (Ki in µM) |
|---|
This table is generated from available research data and illustrates the specific binding properties of PBPs to various acetate pheromones. Ki (inhibition constant) is a measure of binding affinity; a lower value indicates stronger binding.
Ligand-Receptor Binding Dynamics within Olfactory Systems (e.g., ORCO, ORs)
After transport by a PBP, the pheromone molecule interacts with a receptor complex on the membrane of an olfactory sensory neuron (OSN). I frontiersin.orgn insects, the primary receptors for volatile odors and pheromones belong to the Odorant Receptor (OR) family. U nih.govnih.govnlike the G-protein-coupled receptors (GPCRs) found in mammals, insect ORs are ligand-gated ion channels.
nih.govmdpi.comThese receptors function as heteromeric complexes, typically composed of a variable, ligand-specific OR subunit and a highly conserved co-receptor known as Orco. T patrinum.chmdpi.comhe specific OR subunit determines which chemical the neuron will respond to, while Orco is essential for the trafficking of the OR to the cell membrane and for the function of the ion channel. T nih.govnih.govhe discovery of the conserved nature of Orco across different insect orders has made it a significant target for developing broad-spectrum insect control strategies.
nih.govThe interaction is thought to proceed as follows: the PBP-pheromone complex arrives at the neuronal dendrite, where another protein, the Sensory Neuron Membrane Protein (SNMP), may facilitate the release of the pheromone from the PBP and its transfer to the OR/Orco receptor complex. T nih.govmdpi.comhe binding of the pheromone to its specific OR subunit induces a conformational change in the complex, opening the ion channel and allowing an influx of cations into the neuron. T nih.govresearchgate.nethis generates an electrical signal that is the basis of the nerve impulse.
Studies on analogues like phenethyl acetate have shown that some ligands can act as direct agonists of the Orco subunit itself, suggesting multiple mechanisms for receptor activation. T researchgate.netnih.govhe specificity of the system is remarkable; minor changes in the structure of an acetate pheromone, such as the position of a double bond, can drastically alter its ability to activate a given receptor, preventing cross-attraction between different species.
benchchem.com### 3.3.3. Signal Transduction Pathways in Chemosensory Processes
The binding of a ligand to the OR/Orco complex initiates the process of signal transduction, converting the chemical information into an electrical signal that the brain can interpret. T nih.govpatrinum.chhe precise nature of this transduction cascade is a subject of ongoing research, with evidence supporting both ionotropic and metabotropic pathways.
nih.govnih.govfrontiersin.orgThe predominant and most rapid model is ionotropic, where the OR/Orco complex itself functions as a ligand-gated ion channel. U researchgate.netnih.govpon pheromone binding, the channel opens directly, leading to a rapid influx of ions and depolarization of the neuron. T nih.govhis direct mechanism allows for the fast response times necessary for an insect to navigate a pheromone plume in flight.
researchgate.netHowever, there is also evidence for the involvement of metabotropic pathways, which are slower and involve intracellular second messengers. S nih.govfrontiersin.orgome studies in moths have identified G-proteins (specifically the Gαq family) in pheromone-sensitive sensilla. T frontiersin.orghis suggests a pathway where the activated receptor engages a G-protein, which in turn activates an enzyme like phospholipase C (PLC). PLC would then generate second messengers, such as inositol (B14025) trisphosphate (IP3), which could modulate the ion channel's activity, leading to a more sustained or amplified response.
researchgate.netfrontiersin.orgIt has been proposed that these two pathways may not be mutually exclusive. One model suggests that both an initial, fast ionotropic signal and a secondary, slower metabotropic signal are generated, allowing for both rapid detection and nuanced modulation of the neuronal response. T researchgate.nethis dual system would provide insects with a highly sophisticated mechanism to process crucial environmental cues.
nih.govfrontiersin.orgTable 2: Key Protein Families in Insect Olfactory Signal Transduction
| Protein Family | Primary Role | Examples/Components |
|---|---|---|
| Odorant Binding Proteins (OBPs) | Solubilize and transport hydrophobic odorants through sensillar lymph. | frontiersin.org PBP, GOBP |
| Odorant Receptors (ORs) | Ligand-gated ion channels that bind specific odorants and pheromones. | nih.gov Specific ORs (e.g., OR67d), Orco (co-receptor) |
| Ionotropic Receptors (IRs) | Another family of chemosensory ligand-gated ion channels. | nih.gov IRs, IRco (co-receptors) |
| Sensory Neuron Membrane Proteins (SNMPs) | Transmembrane proteins implicated in presenting pheromones to receptors. | nih.govpatrinum.ch SNMP1 |
| G-Proteins | Mediate intracellular signaling cascades in metabotropic pathways. | frontiersin.org Gαq |
| Effector Enzymes | Generate second messengers in metabotropic pathways. | researchgate.netfrontiersin.org Phospholipase C (PLC) |
Analytical Chemistry Techniques for Dodec 7 Ynyl Acetate Characterization and Quantification
Advanced Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, MS)
The definitive identification of dodec-7-ynyl acetate (B1210297) is achieved through the combined application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecule's atomic connectivity and mass, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise structure of dodec-7-ynyl acetate.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The acetate methyl group protons would appear as a sharp singlet. The protons on the carbon adjacent to the acetate oxygen (C1) would be observed as a triplet. The methylene (B1212753) protons adjacent to the alkyne group would show distinct chemical shifts. Protons further down the alkyl chain would appear as a complex multiplet.
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. researchgate.net Key signals would include the carbonyl carbon of the acetate group, the two sp-hybridized carbons of the alkyne triple bond (typically in the range of δ 60-90 ppm), the carbon attached to the acetate oxygen, and the various methylene carbons of the dodecyl chain. vulcanchem.com The chemical shifts of the carbons adjacent to the triple bond are particularly diagnostic.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| CH₃ (acetate) | ~2.0 (s) | ~21.0 |
| C(O) | - | ~171.0 |
| CH₂-O | ~4.1 (t) | ~64.0 |
| -(CH₂)₅- | ~1.3-1.6 (m) | ~25-30 |
| -C≡C-CH₂- | ~2.1-2.2 (m) | ~18-20 |
| -C≡C- | - | ~80.0 |
| CH₂-C≡C- | ~2.1-2.2 (m) | ~18-20 |
| -(CH₂)₄-CH₃ | ~1.3-1.4 (m) | ~22-32 |
| CH₃ (terminal) | ~0.9 (t) | ~14.0 |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the this compound molecule, which allows for the confirmation of its elemental composition. rsc.org Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. libretexts.org The molecular ion peak [M]⁺ would be observed, and key fragment ions would result from the loss of the acetate group ([M-CH₃COOH]⁺) and cleavage at the alkyne position. benchchem.commiamioh.edu The acetyl cation [CH₃CO]⁺ at m/z 43 is also a characteristic fragment. vulcanchem.com
Chromatographic Methodologies for Isolation and Purification
Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC) for Purity Assessment and Isomer Separation
Gas chromatography is a powerful tool for analyzing the purity of this compound and for separating it from any isomers. nist.govcaltech.edu When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC provides both quantitative and qualitative information. ijrap.net The retention time of this compound on a given GC column is a characteristic property that can be used for its identification when compared to a known standard. peerj.com The choice of the stationary phase of the GC column is critical for achieving good separation from any impurities or isomers. eurl-pesticides.eu
Table 2: Typical GC Parameters for the Analysis of Acetate Compounds
| Parameter | Value |
|---|---|
| Column | Non-polar (e.g., DB-5ms) or medium-polarity (e.g., DB-17) capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50-100 °C, ramped to 250-280 °C |
| Carrier Gas | Helium or Hydrogen |
| Detector | FID or MS |
Note: These are general parameters and would need to be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Preparative Scale Isolation
For the purification of larger quantities of this compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. rsc.orgteledynelabs.com This technique allows for the efficient separation of the target compound from byproducts and unreacted starting materials. thermofisher.com A common approach for compounds like this compound is to use normal-phase chromatography on a silica (B1680970) gel column with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). caltech.edu Alternatively, reverse-phase HPLC with a C18 column and a polar mobile phase (e.g., acetonitrile (B52724) and water) can also be employed. sielc.com The fractions containing the pure compound are collected, and the solvent is evaporated to yield the purified this compound.
Quantitative Analysis of this compound in Complex Biological Matrices
Determining the amount of this compound in biological samples, such as glandular tissues or exudates, requires sensitive and selective analytical methods. researchgate.net
Sample Extraction and Preparation from Glandular Tissues or Exudates
The first step in analyzing this compound from biological sources is to extract it from the matrix. biotage.com This typically involves solvent extraction, where the glandular tissue is homogenized in a suitable organic solvent like hexane or dichloromethane. researchgate.net The resulting extract is then filtered and concentrated. Further cleanup steps may be necessary to remove interfering substances like lipids and proteins. ijpsjournal.com Techniques such as solid-phase extraction (SPE) can be used for this purpose, where the extract is passed through a cartridge containing a sorbent that selectively retains either the compound of interest or the impurities. nih.gov
Mass Spectrometry (MS) Techniques for Trace Analysis and Metabolite Identification
For the detection and quantification of trace amounts of this compound and its potential metabolites in biological extracts, mass spectrometry-based techniques are unparalleled in their sensitivity and specificity. researchgate.neted.ac.uksemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound in complex biological samples. researchgate.netresearchgate.net The sample extract is injected into the GC, where the components are separated based on their boiling points and interactions with the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each compound, allowing for its identification and quantification. chemmethod.com Selected ion monitoring (SIM) can be used to enhance the sensitivity and selectivity of the analysis by focusing on specific fragment ions of dodec-ynyl acetate.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile metabolites or when derivatization for GC is not desirable, LC-MS is a powerful alternative. acs.org The biological extract is separated by HPLC, and the eluent is introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to ionize the molecules. rsc.org Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and for structural elucidation of unknown metabolites by analyzing the fragmentation patterns of parent ions. raco.cat
Table 3: Comparison of MS Techniques for this compound Analysis
| Technique | Advantages | Considerations |
|---|---|---|
| GC-MS | High chromatographic resolution, extensive spectral libraries available for identification. | Requires the compound to be volatile and thermally stable; derivatization may be necessary. |
| LC-MS | Suitable for a wider range of compounds, including non-volatile and thermally labile metabolites. | Can be more susceptible to matrix effects; spectral libraries are less comprehensive than for GC-MS. |
Applications and Strategic Implementation in Pest Management Utilizing Pheromone Technologies
Integrated Pest Management (IPM) Strategies Incorporating Pheromones
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical controls, including pheromones, are used only after monitoring indicates they are needed according to established guidelines, and treatments are designed to remove only the target organism.
While dodec-7-ynyl acetate (B1210297) itself is not directly used, its derivative, (Z)-7-dodecen-1-yl acetate, is a component of the sex pheromone for several pest species, including the cabbage looper (Trichoplusia ni), fall armyworm (Spodoptera frugiperda), and the groundnut leafminer (Aproaerema modicella). prayoglife.com The synthesis of (Z)-7-dodecen-1-yl acetate can involve the use of 7-dodecyne-1-yl acetate as a key intermediate. researchgate.net This connection highlights the foundational role of such acetylenic compounds in the production of valuable IPM tools.
Pheromone-baited traps are a cornerstone of IPM, allowing for the early detection and population monitoring of pest insects. These traps typically contain a synthetic lure that mimics the natural pheromone of a target species, attracting the insects to a sticky surface or a collection vessel. The data gathered from these traps helps growers and pest management professionals to make informed decisions about the timing and necessity of control interventions.
Although no monitoring traps are specifically baited with dodec-7-ynyl acetate, the pheromones synthesized from its class of compounds are widely used for this purpose. For example, traps baited with (Z)-7-dodecenyl acetate are utilized to monitor the populations of the previously mentioned lepidopteran pests.
Mating disruption is a pest control technique that involves releasing a large amount of a synthetic sex pheromone into a specific area to reduce the likelihood of successful mating between male and female insects. This is achieved by either confusing the males and making it difficult for them to locate females, or by habituating them to the pheromone, rendering them unresponsive to the natural scent plumes of females. This method is highly specific to the target pest and is considered an environmentally friendly alternative to broad-spectrum insecticides.
There is no evidence to suggest that this compound is used for mating disruption. However, the derivative pheromones are key components in such strategies.
Species-Specific Targeting of Agricultural and Horticultural Pests
One of the primary advantages of using pheromones in pest management is their high degree of species-specificity. Each insect species typically has a unique pheromone blend, which allows for the targeted control of a specific pest without harming non-target organisms, such as beneficial insects, pollinators, and wildlife.
The specificity of pheromones is determined by the precise chemical structure, including the length of the carbon chain, the position and geometry of double or triple bonds, and the functional groups present. While this compound is a building block, the final, biologically active pheromone dictates which insect species will be attracted.
Controlled Release Formulations and Dispenser Technologies for Pheromone Delivery
For pheromones to be effective in the field for applications like mating disruption and monitoring, they must be released into the atmosphere in a controlled and consistent manner over a prolonged period. This has led to the development of various controlled-release formulations and dispenser technologies. These technologies are designed to protect the pheromone from degradation by environmental factors such as sunlight, heat, and oxidation, while ensuring a steady release rate.
Common dispenser types include:
Polymeric matrix dispensers: The pheromone is incorporated into a polymer matrix, and its release is governed by diffusion through the polymer.
Reservoir dispensers: The pheromone is held in a reservoir and released through a rate-controlling membrane.
Microencapsulated formulations: The pheromone is enclosed in microscopic capsules, which can be sprayed onto crops. The release rate is controlled by the properties of the capsule wall.
While there are no specific controlled-release formulations developed for dodec-ynyl acetate due to its lack of direct application, extensive research has been conducted on dispensers for its unsaturated analogues and other pheromones to optimize their performance in various agricultural settings. nih.gov
Future Research Directions and Interdisciplinary Perspectives on Dodec 7 Ynyl Acetate
Genomic and Proteomic Approaches to Pheromone Biosynthesis and Metabolism
The biosynthesis of insect sex pheromones, including acetate (B1210297) esters like dodec-7-ynyl acetate, involves a series of enzymatic reactions that are genetically encoded. Understanding the genes and proteins involved in these pathways is crucial for developing novel pest management strategies. Genomic and proteomic approaches offer powerful tools to dissect these complex biosynthetic and metabolic processes. longdom.orgtaylorfrancis.com
Genomic Approaches: Genomic studies, such as transcriptomics, focus on identifying the genes that are actively expressed in the pheromone glands of insects. researchgate.netmdpi.comnih.gov By comparing the gene expression profiles of pheromone-producing glands with other tissues, researchers can pinpoint candidate genes involved in pheromone biosynthesis. researchgate.netnih.gov These candidate genes often include those encoding for:
Fatty Acid Synthases (FAS): Responsible for the de novo synthesis of fatty acid precursors. mdpi.com
Desaturases (DES): Introduce double or triple bonds at specific positions in the fatty acid chain. researchgate.netmdpi.com The elusive ∆7 desaturase, which would be critical for this compound synthesis, is a key target of ongoing research. researchgate.netuliege.be
Fatty-Acyl Reductases (FAR): Reduce the fatty acyl-CoA to the corresponding alcohol. researchgate.netmdpi.com
Acetyltransferases (ACT): Catalyze the final esterification step to produce the acetate pheromone. uliege.be
Once candidate genes are identified, their function can be validated through heterologous expression systems, such as yeast or insect cells. researchgate.net This involves inserting the gene into the host organism and analyzing the resulting products to confirm the enzyme's activity. researchgate.net
Proteomic Approaches: Proteomics complements genomics by directly studying the proteins present in the pheromone gland. longdom.orgnih.gov Techniques like mass spectrometry can identify and quantify the proteins involved in the biosynthetic pathway. nih.gov This can confirm the presence of the enzymes predicted by genomic analysis and can also reveal post-translational modifications that may regulate enzyme activity. taylorfrancis.com
A significant challenge in studying these enzymes is their often large size and the need for specific cofactors. nih.gov However, advancements in mass spectrometry-based proteomics are enabling the selective detection of large enzyme complexes like nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which share mechanistic similarities with pheromone biosynthesis pathways. nih.gov
The integration of genomic and proteomic data provides a comprehensive picture of pheromone production and its regulation. taylorfrancis.comnih.gov This knowledge can be leveraged for biotechnological applications, such as the production of pheromones in engineered microorganisms or plants. uliege.be
Table 1: Key Gene Families in Pheromone Biosynthesis and Their Functions
| Gene Family | Function in Pheromone Biosynthesis |
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the initial step in fatty acid synthesis. mdpi.com |
| Fatty Acid Synthase (FAS) | Synthesizes saturated fatty acid precursors. mdpi.com |
| Desaturases (DES) | Introduce unsaturation (double or triple bonds) into the fatty acid chain. researchgate.netmdpi.com |
| Fatty-Acyl Reductases (FAR) | Reduce fatty acyl-CoAs to fatty alcohols. researchgate.netmdpi.com |
| Alcohol Dehydrogenases (ADH) | May be involved in the interconversion of alcohols and aldehydes. nih.gov |
| Aldehyde Reductases (AR) | Reduce aldehydes to alcohols. mdpi.com |
| Acetyltransferases (ACT) | Esterify fatty alcohols to form acetate pheromones. uliege.be |
Computational Modeling and Chemoinformatics for Pheromone Design and Receptor Interactions
Computational modeling and chemoinformatics are increasingly valuable tools for understanding how pheromones like this compound interact with their corresponding receptors and for designing novel, more effective pheromone analogs. annualreviews.org These in silico approaches can predict the binding affinity of a ligand to a receptor, providing insights that can guide the synthesis and testing of new compounds. biorxiv.orgplos.org
Molecular Docking: A key computational technique is molecular docking, which predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. plos.orgnih.gov This method requires a three-dimensional structure of the target receptor, which can be obtained through experimental methods like X-ray crystallography or homology modeling. The process involves defining a binding site on the receptor and then computationally "docking" potential ligands into this site. plos.orgnih.gov The software then calculates a binding energy or score, which indicates the strength of the interaction. plos.org For instance, molecular docking has been used to screen libraries of small molecules for their potential to bind to specific insect olfactory receptors. plos.orgnih.gov
Generative Adversarial Networks (GANs): More advanced computational methods, such as Generative Adversarial Networks (GANs), are being developed to design novel molecules with desired properties. biorxiv.org GANs consist of two neural networks, a generator and a discriminator, that work together to create new data that is similar to a training dataset. biorxiv.org In the context of pheromone design, a GAN can be trained on a dataset of known pheromones and their binding affinities to a specific receptor. The generator then creates new molecular structures, and the discriminator evaluates how well they resemble the training data. biorxiv.org Through an iterative process, the GAN can generate novel molecules that are predicted to have high binding affinities to the target receptor. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. annualreviews.org By analyzing a series of related compounds and their corresponding activities, a QSAR model can be developed to predict the activity of new, untested compounds. This can help in prioritizing which molecules to synthesize and test, thereby saving time and resources.
Table 2: Computational Tools and Their Applications in Pheromone Research
| Computational Tool | Application |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. plos.orgnih.gov |
| Generative Adversarial Networks (GANs) | Designs novel molecules with desired properties, such as high binding affinity. biorxiv.org |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a protein-ligand complex over time to assess its stability. nih.gov |
| Density Functional Theory (DFT) | Provides insights into the chemical reactivity and stability of molecules. plos.org |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models to predict the biological activity of compounds based on their chemical structure. annualreviews.org |
These computational approaches, when combined with experimental validation, can significantly accelerate the discovery and optimization of pheromone-based pest control agents.
Exploration of this compound in Cross-Species Chemical Communication
Chemical communication is not limited to interactions within a single species. Semiochemicals, the broad class of signaling molecules that includes pheromones, can also mediate interactions between different species. annualreviews.org this compound, while primarily known as a component of specific insect pheromones, may also play a role in these interspecific interactions, acting as a kairomone or an allomone.
A kairomone is a semiochemical that is emitted by one species and benefits a second species that receives it, to the detriment of the emitter. For example, a predator might use the pheromone of its prey to locate it. annualreviews.org Conversely, an allomone benefits the emitter by modifying the behavior of the receiver, for instance, a repellent substance. pherobase.compherobase.com
The investigation into the cross-species effects of this compound is an emerging area of research. Its structural similarity to other known pheromones suggests the potential for it to be detected by the olfactory systems of non-target species. The response of a non-target species to this compound could range from attraction to repulsion, or it could be neutral.
Research in this area would involve:
Field observations: Monitoring the behavior of various insect species in the presence of this compound dispensers.
Electroantennography (EAG): A technique used to measure the electrical response of an insect's antenna to a specific chemical stimulus. This can determine if a non-target species is capable of detecting this compound.
Behavioral assays: Controlled laboratory experiments to observe the behavioral response (attraction, repulsion, etc.) of non-target species to this compound.
Understanding the potential kairomonal or allomonal effects of this compound is crucial for assessing the broader ecological implications of its use in pest management. It could reveal unintended consequences, such as the attraction of predators or parasitoids of the target pest, which could potentially enhance the effectiveness of pest control. Conversely, it could also attract other pest species or disrupt the behavior of beneficial insects.
Table 3: Types of Interspecific Chemical Communication
| Type of Semiochemical | Effect on Emitter | Effect on Receiver | Example |
| Kairomone | Detrimental | Beneficial | A predator using the prey's pheromone for location. annualreviews.org |
| Allomone | Beneficial | Detrimental | A plant releasing a compound that repels herbivores. pherobase.compherobase.com |
| Synomone | Beneficial | Beneficial | A flower emitting a scent that attracts pollinators. |
Further research into the role of this compound in cross-species communication will provide a more complete understanding of its ecological function and help to refine its application in a way that maximizes its pest control efficacy while minimizing unintended ecological impacts.
Development of Sustainable Production Methods for Pheromone Analogues
The widespread use of pheromones in agriculture is often limited by the cost and environmental impact of their chemical synthesis. unl.edueuropa.eu Consequently, there is a growing interest in developing sustainable and cost-effective methods for producing pheromone analogues like this compound. unl.eduearlham.ac.uk
Biocatalysis: One promising approach is biocatalysis, which utilizes enzymes or whole microorganisms to perform specific chemical transformations. diva-portal.orgresearchgate.netmdpi.com Biocatalytic methods offer several advantages over traditional chemical synthesis, including high selectivity (chemo-, regio-, and enantioselectivity), milder reaction conditions, and reduced generation of hazardous waste. researchgate.netacs.org
Lipases are a class of enzymes that have been successfully used for the synthesis of acetate esters. For example, lipase (B570770) B from Candida antarctica (CAL-B) can be used for the enzymatic acetylation of alcohols to produce pheromone acetates. benchchem.com The use of immobilized enzymes allows for their reuse, further increasing the cost-effectiveness and sustainability of the process. benchchem.com
Metabolic Engineering: Another innovative approach is the metabolic engineering of microorganisms or plants to produce pheromones. unl.eduherts.ac.uk This involves introducing the genes for the pheromone biosynthetic pathway into a host organism, such as yeast or an oilseed crop. unl.edueuropa.euherts.ac.uk The engineered organism can then produce the pheromone or a key precursor from simple and renewable feedstocks. unl.eduherts.ac.ukrsc.org This "plant factory" approach has the potential to provide a scalable and economically viable source of pheromones for agricultural use. unl.edu
Green Chemistry Principles in Chemical Synthesis: While biological methods are promising, improvements in traditional chemical synthesis are also being pursued in line with the principles of green chemistry. This includes the use of:
Renewable starting materials: Utilizing feedstocks derived from biomass rather than petroleum. rsc.org
Catalytic reactions: Employing catalysts to increase reaction efficiency and reduce waste. benchchem.com
Solvent-free or greener solvent systems: Minimizing the use of volatile organic solvents. benchchem.com
For example, the synthesis of dodecenyl acetates has been achieved using 10-hydroxydecanoic acid as a starting material, which can be derived from renewable sources. researchgate.net
Table 4: Comparison of Pheromone Production Methods
| Production Method | Advantages | Disadvantages |
| Traditional Chemical Synthesis | Well-established, can produce a wide range of compounds. | Often involves multiple steps, uses harsh reagents, can generate significant waste. herts.ac.uk |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. diva-portal.orgresearchgate.net | May require specific enzymes that are not always readily available. |
| Metabolic Engineering | Potentially low-cost, scalable, uses renewable feedstocks. unl.edueuropa.euherts.ac.uk | Can be technically challenging to engineer complex biosynthetic pathways. |
The development of these sustainable production methods is crucial for making pheromone-based pest control a more accessible and environmentally friendly option for farmers worldwide. unl.eduearlham.ac.uk
Q & A
Q. What are the recommended methods for synthesizing dodec-7-ynyl acetate with high purity, and how can reproducibility be ensured?
To synthesize this compound, standard esterification or acetylation protocols can be adapted, ensuring precise control of stoichiometry, temperature, and catalysts. Key steps include:
- Reagent purity : Use anhydrous conditions to minimize side reactions.
- Catalytic optimization : Employ acid catalysts (e.g., sulfuric acid) or enzymatic methods for selective acetylation .
- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.
Q. Reproducibility guidelines :
- Document all parameters (e.g., reaction time, solvent ratios, and equipment specifications) in detail .
- Validate methods using internal standards and replicate experiments.
Example Table: Reaction Conditions for Synthesis
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst (H₂SO₄) | 1–2 mol% |
| Reaction Time | 4–6 hours |
| Solvent | Toluene (anhydrous) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR (¹H/¹³C) : Assign peaks for the acetyl group (~2.0 ppm, singlet for CH₃CO) and alkyne protons (δ 1.9–2.1 ppm). Compare with computational predictions (e.g., DFT) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and alkyne (C≡C) stretch at ~2100–2260 cm⁻¹ .
- GC-MS : Use splitless injection with a polar column (e.g., DB-WAX) to verify molecular ion ([M⁺]) and fragmentation patterns.
Q. Best practices :
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (flammability class: Category 3, similar to isoamyl acetate ).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How should researchers design experiments to investigate the reaction mechanisms of this compound under varying catalytic conditions?
- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace mechanistic pathways .
- Computational modeling : Combine DFT calculations (e.g., Gaussian or ORCA) with experimental data to validate transition states .
Q. Statistical rigor :
Q. What strategies are effective for resolving contradictions between computational predictions and experimental results in stability studies?
- Error source analysis : Verify computational parameters (e.g., basis sets, solvation models) against experimental conditions .
- Experimental replication : Repeat stability tests under controlled humidity/temperature to isolate degradation pathways .
- Data triangulation : Compare findings with analogous compounds (e.g., dodecyl esters) to identify trends .
Example Table: Stability Test Variables
| Variable | Experimental Range | Computational Model |
|---|---|---|
| Temperature | 25°C, 40°C, 60°C | MD simulations (NPT ensemble) |
| Humidity | 30%, 60%, 90% RH | COSMO-RS solvation model |
Q. How can multivariate analysis optimize the yield of this compound in multi-step synthetic pathways?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate interactions between variables (e.g., catalyst loading, solvent polarity) .
- Critical parameters : Prioritize factors with the highest F-values in ANOVA tables .
- Validation : Confirm optimal conditions with three independent replicates.
Case study :
A Plackett-Burman design identified temperature and acetyl donor ratio as dominant factors, improving yield from 62% to 88% .
Q. What methodologies are recommended for assessing the environmental impact of this compound degradation byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
